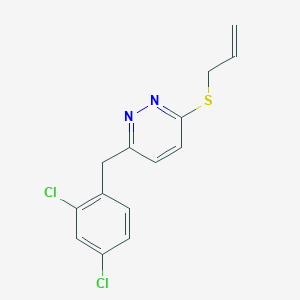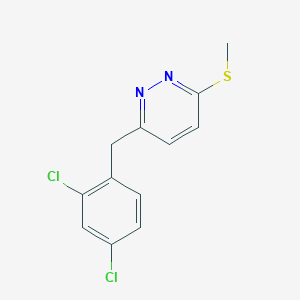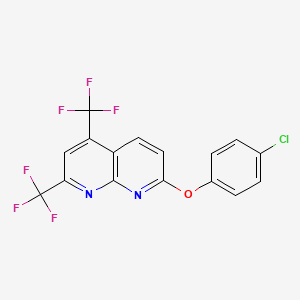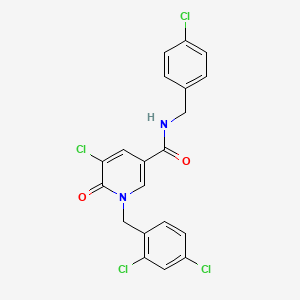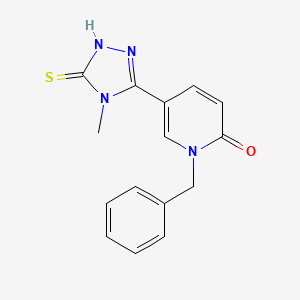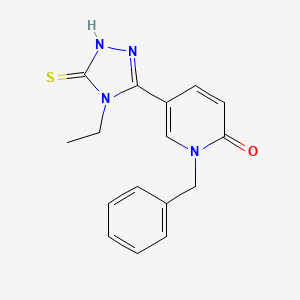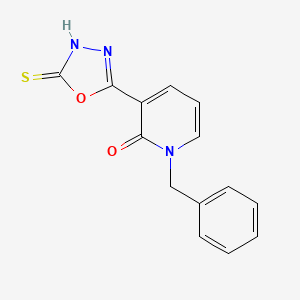![molecular formula C9H6Cl2N2OS2 B3034916 5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole CAS No. 251103-08-9](/img/structure/B3034916.png)
5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole
説明
5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole, also known as DCTD, is a synthetic organic compound that has a wide range of applications in scientific research. It has been used in a variety of experiments, such as in the study of biochemical and physiological effects, as well as in the synthesis of other compounds. DCTD has been found to be an effective inhibitor of certain enzymes, and has been used in the study of various diseases, including cancer and Alzheimer’s.
科学的研究の応用
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted the significant biological activities of thiadiazole derivatives, including antimicrobial, anti-inflammatory, and antitubercular effects. The structure-activity relationship (SAR) of these compounds suggests their potential as effective agents in treating various microbial infections (Faruk Alam, 2018).
Anti-inflammatory and Antitumor Activities
Thiadiazoles also show promising anti-inflammatory and antitumor activities. The saturated five-membered thiazolidines and their derivatives, closely related to thiadiazoles, have been identified as valuable in medicinal chemistry due to their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. These compounds are being explored as new drug candidates due to their varied biological responses and potential therapeutic applications (Nusrat Sahiba et al., 2020).
Antidiabetic Potential
Thiadiazole compounds are being investigated for their antidiabetic potential. A review focused on thiadiazole derivatives as antidiabetic agents, covering the most active compounds and their interactions with various targets such as sodium-glucose linked transporter and peroxisome proliferator-activated receptor. This highlights the potential of thiadiazole derivatives in developing new antidiabetic therapies (P. Datar & Tejashree A Deokule, 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-(3,4-dichlorophenyl)sulfinyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS2/c1-5-9(15-13-12-5)16(14)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEYYLBULMUJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666726 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)
![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)
![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-N,N-dimethyl-2-oxo-1-ethanaminium bromide](/img/structure/B3034842.png)
